

Spectroscopic Data of 4,6-Diaminopyrimidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4,6-Diaminopyrimidine**

Cat. No.: **B116622**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4,6-Diaminopyrimidine**, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of **4,6-Diaminopyrimidine** is fundamentally reliant on a combination of spectroscopic techniques. The quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **4,6-Diaminopyrimidine**. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for **4,6-Diaminopyrimidine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.13	Singlet	H-2
6.50 (broad)	Singlet	-NH ₂
5.31	Singlet	H-5

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for **4,6-Diaminopyrimidine**

Chemical Shift (δ) ppm	Assignment
162.6	C-4, C-6
156.9	C-2
79.9	C-5

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **4,6-Diaminopyrimidine** based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **4,6-Diaminopyrimidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3435 - 3339	Strong, Broad	N-H stretching (amino groups)
1628	Strong	N-H bending (amino groups)
1460	Strong	C=C stretching (aromatic ring)
1092	Medium	C-N stretching

Note: Data is based on the closely related compound 4,6-diamino-2-pyrimidinethiol and general pyrimidine derivatives, as specific peak lists for the parent compound are not readily available in all public sources.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4,6-Diaminopyrimidine**, confirming its elemental composition.

Table 4: Mass Spectrometry Data for **4,6-Diaminopyrimidine**

m/z	Relative Intensity (%)	Assignment
110	100	[M] ⁺ (Molecular Ion)
83	-	[M - HCN] ⁺
67	-	[M - NCHN ₂] ⁺
56	-	[M - 2HCN] ⁺
41	-	[C ₂ H ₃ N] ⁺

Note: Fragmentation patterns are predicted based on common fragmentation of pyrimidine derivatives. The molecular ion peak is the most definitive feature.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like **4,6-Diaminopyrimidine**.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Weigh approximately 10-20 mg of **4,6-Diaminopyrimidine** for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

- Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (General):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Temperature: 298 K.
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dry **4,6-Diaminopyrimidine** with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press.
- Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

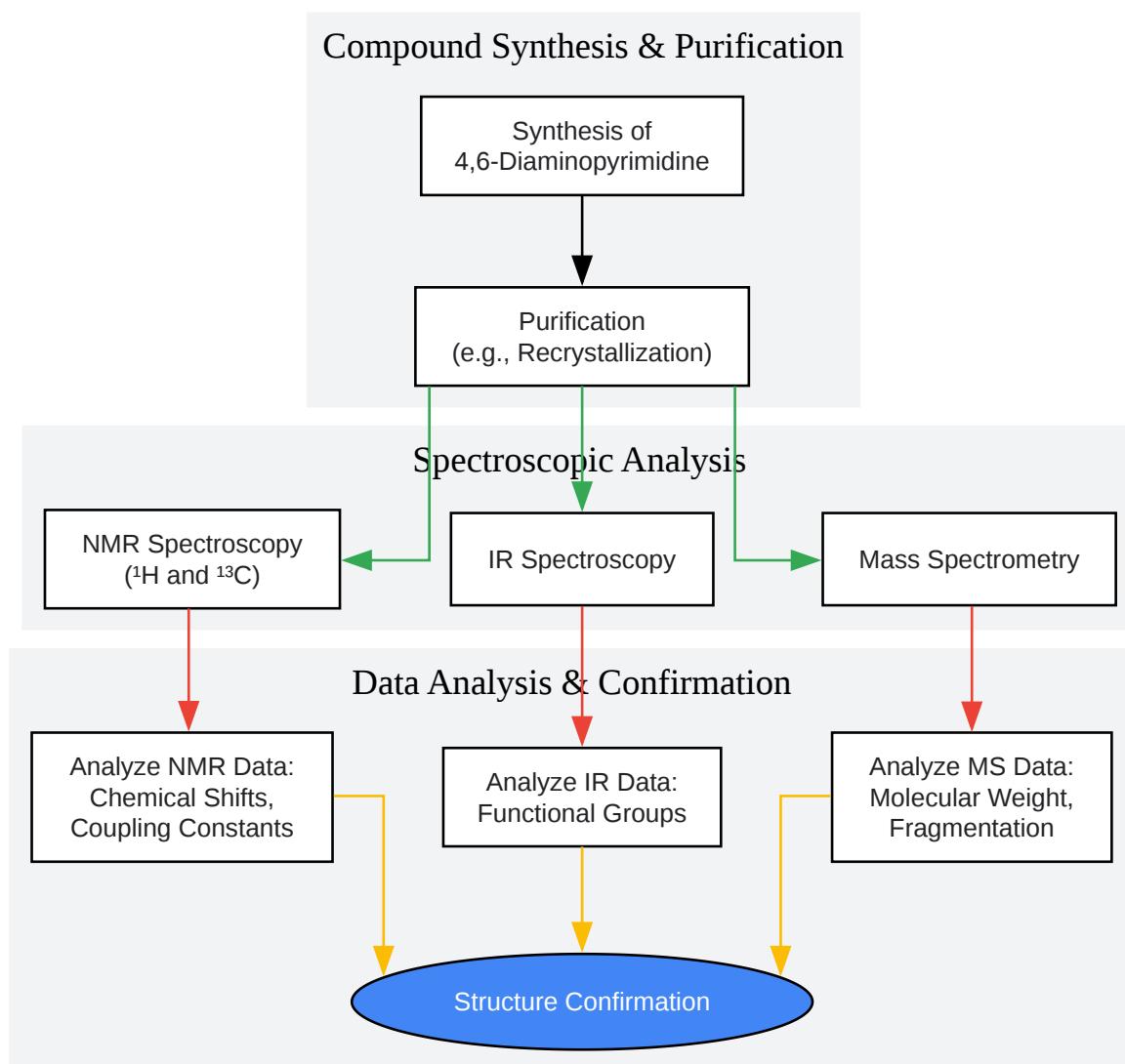
- Introduce a small amount of the solid **4,6-Diaminopyrimidine** sample into the mass spectrometer, typically using a direct insertion probe.
- Ionize the sample using Electron Ionization (EI) at 70 eV.

Instrument Parameters:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 30-300.
- Ion Source Temperature: 200-250 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a chemical compound like **4,6-Diaminopyrimidine**.

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Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for professionals engaged in research and development involving **4,6-Diaminopyrimidine**. The provided spectroscopic data and protocols are essential for quality control, structural verification, and further investigation of its chemical and biological properties.

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References

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